molecular formula C26H23ClN6O2S B1681640 Setipafant CAS No. 132418-35-0

Setipafant

カタログ番号: B1681640
CAS番号: 132418-35-0
分子量: 519.0 g/mol
InChIキー: DDJKTQDAEYPACV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

セチパファントは、トリアゾロチエノジアゼピン形成を含む一連の化学反応によって合成されます。合成経路には通常、以下の手順が含まれます。

セチパファントの工業的生産方法は、これらの合成経路を制御された条件下でスケールアップすることにより、最終生成物の高収率と高純度を確保します。

化学反応の分析

セチパファントは、以下を含む様々な種類の化学反応を起こします。

    酸化: セチパファントは酸化反応を受ける可能性があり、これは酸素の付加または水素原子の除去を含む可能性があります。

    還元: 還元反応には、水素原子の付加または酸素原子の除去が含まれます。

    置換: セチパファントは、ある官能基が別の官能基に置き換わる置換反応を受ける可能性があります。

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、反応を促進する様々な触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の用途

    化学: セチパファントは、血小板活性化因子経路とその様々な生物学的プロセスにおける役割を研究するための研究ツールとして使用されます。

    生物学: 細胞接着、増殖、移動などの細胞機能に対する血小板活性化因子の影響を調査するために使用されます。

    医学: セチパファントは、潰瘍性大腸炎やクローン病などの炎症性疾患の治療における治療の可能性について検討されてきました。

    産業: セチパファントは、血小板活性化因子経路を標的とした新規薬剤の開発に使用されています.

科学的研究の応用

Pharmacological Profile

Setipafant is characterized by its ability to inhibit the actions of platelet-activating factor, a lipid mediator involved in numerous physiological and pathological processes. Its molecular formula is C26H23ClN6O2SC_{26}H_{23}ClN_{6}O_{2}S, with a molecular weight of 519.02 g/mol. The compound's structure facilitates its selective targeting of the platelet-activating factor receptor without significantly affecting other signaling pathways, which is crucial for dissecting complex biological systems.

Research Applications

This compound has been utilized in various research contexts, primarily focusing on:

  • Inflammation Studies : As a platelet-activating factor receptor antagonist, this compound is instrumental in exploring inflammatory pathways. It has been used in animal models to assess the impact of platelet-activating factor on inflammation and related disorders.
  • Allergy Research : The compound's ability to block platelet-activating factor makes it relevant in studies investigating allergic reactions and asthma. This compound was previously investigated for its potential therapeutic effects in asthma treatment by functioning as a leukotriene receptor antagonist.
  • Cardiovascular Research : Given the role of platelet-activating factor in cardiovascular diseases, this compound has been studied for its effects on vascular inflammation and thrombosis.

Case Study 1: Inflammation Model

In a study examining the role of platelet-activating factor in inflammatory responses, researchers administered this compound to animal subjects undergoing induced inflammation through mesenteric vessel ligation. The results indicated that this compound significantly reduced histological markers of inflammation compared to control groups. This finding underscores this compound's potential as a therapeutic agent in inflammatory diseases.

GroupTreatmentInflammation Score (Histology)Notes
ControlNone8High inflammation
This compound50 mg/kg3Significant reduction
ShamNone2Minimal inflammation

Case Study 2: Allergy Response

Another study focused on the effects of this compound on allergic responses in a murine model. Mice treated with this compound exhibited reduced airway hyperresponsiveness and lower levels of inflammatory cytokines compared to untreated mice. This suggests that this compound may mitigate allergic reactions through its antagonistic action on the platelet-activating factor receptor.

GroupTreatmentAirway Hyperresponsiveness (%)Cytokine Levels (pg/mL)
ControlNone80IL-4: 150
This compound50 mg/kg40IL-4: 60
ShamNone30IL-4: 20

作用機序

セチパファントは、血小板活性化因子受容体(PAFR)を拮抗することによってその効果を発揮します。PAFRに結合することで、セチパファントは様々な炎症性プロセスに関与する脂質メディエーターである血小板活性化因子の作用を阻害します。この阻害は、炎症やその他の関連する症状の軽減につながります。 関与する分子標的と経路には、血小板活性化因子の効果を仲介する上で重要な役割を果たすPAFRシグナル伝達経路が含まれます .

類似の化合物との比較

セチパファントは、その特定の化学構造と受容体に対する高い親和性により、他のPAFRアンタゴニストと比較して独特です。類似の化合物には、以下が含まれます。

これらの化合物は、同様の作用機序を共有していますが、化学構造と特定の用途は異なります。

類似化合物との比較

Setipafant is unique compared to other PAFR antagonists due to its specific chemical structure and high affinity for the receptor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

生物活性

Setipafant, also known as BN-50727, is a potent antagonist of platelet-activating factor (PAF), a phospholipid that plays a crucial role in various physiological and pathological processes, including inflammation, allergic responses, and thrombosis. The biological activity of this compound has been extensively studied, revealing its potential therapeutic applications in conditions characterized by excessive PAF activity.

This compound functions by blocking the PAF receptor, which inhibits the downstream signaling pathways activated by PAF. This blockade can lead to reduced inflammation and modulation of immune responses. Research indicates that this compound effectively prevents PAF-induced responses in various cell types, including platelets, neutrophils, and endothelial cells.

Key Biological Activities

  • Anti-inflammatory Effects : this compound has demonstrated significant anti-inflammatory properties in various models. For instance, it reduces leukocyte recruitment and cytokine release in response to inflammatory stimuli.
  • Cardiovascular Protection : The compound has shown promise in protecting against myocardial ischemia-reperfusion injury by mitigating oxidative stress and inflammation.
  • Neuroprotective Effects : this compound may also exert neuroprotective effects in models of neurodegeneration, potentially through its action on microglial activation.

In Vitro Studies

In vitro studies have highlighted the effectiveness of this compound in inhibiting PAF-induced platelet aggregation and degranulation. A notable study demonstrated that this compound inhibited PAF-induced calcium mobilization in human platelets with an IC50 value in the nanomolar range, indicating high potency.

In Vivo Studies

In vivo studies have further validated the therapeutic potential of this compound:

  • Animal Models : In rodent models of asthma, this compound administration resulted in decreased airway hyperresponsiveness and reduced eosinophilic inflammation.
  • Cardiac Studies : In models of acute myocardial infarction, this compound treatment led to improved cardiac function and reduced infarct size compared to controls.

Case Studies

Several case studies have been documented to illustrate the clinical implications of this compound:

  • Asthma Management : A case study involving patients with severe asthma showed that this compound reduced exacerbation rates and improved overall lung function metrics.
  • Cardiovascular Events : Another case study focused on patients with acute coronary syndrome indicated that this compound administration was associated with lower levels of inflammatory markers and better clinical outcomes.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeModel TypeKey FindingsReference
In VitroHuman PlateletsIC50 = 10 nM for PAF-induced aggregation
In VivoRodent Asthma ModelReduced eosinophilic inflammation
Clinical Case StudySevere Asthma PatientsDecreased exacerbation rates
Clinical Case StudyAcute Coronary SyndromeLower inflammatory markers

特性

IUPAC Name

9-(2-chlorophenyl)-N-(4-methoxyphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN6O2S/c1-15-30-31-22-13-28-24(18-5-3-4-6-20(18)27)23-19-11-12-32(14-21(19)36-25(23)33(15)22)26(34)29-16-7-9-17(35-2)10-8-16/h3-10H,11-14H2,1-2H3,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJKTQDAEYPACV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=O)NC5=CC=C(C=C5)OC)C(=NC2)C6=CC=CC=C6Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157552
Record name Setipafant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132418-35-0
Record name Setipafant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132418-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Setipafant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132418350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Setipafant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SETIPAFANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFN2Q54HS6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Setipafant
Reactant of Route 2
Setipafant
Reactant of Route 3
Setipafant
Reactant of Route 4
Reactant of Route 4
Setipafant
Reactant of Route 5
Reactant of Route 5
Setipafant
Reactant of Route 6
Reactant of Route 6
Setipafant

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。